Dihydroxyacetone phosphate dilithium salt

Biochemical Assay Enzyme Kinetics Reagent Preparation

Procure Dihydroxyacetone phosphate dilithium salt (CAS 102783-56-2) as a crystalline, non-hygroscopic powder specifically validated for triosephosphate isomerase (TIM) and fructose-bisphosphate aldolase (ALDOA) enzymatic assays. Unlike the free acid or monolithium syrup forms that complicate accurate weighing, this dilithium salt offers defined stoichiometry, ≥93% enzymatic purity, and a controlled impurity profile (~0.2 mol% D-glyceraldehyde 3-phosphate; ~5 mol% phosphate trace anions) essential for reproducible kinetics, high-throughput TIM inhibitor screening, and cellular glycation stress research.

Molecular Formula C3H5Li2O6P
Molecular Weight 182 g/mol
CAS No. 102783-56-2
Cat. No. B028637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyacetone phosphate dilithium salt
CAS102783-56-2
Molecular FormulaC3H5Li2O6P
Molecular Weight182 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O
InChIInChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
InChIKeyQWIKESRFRWLYIA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyacetone Phosphate Dilithium Salt (CAS 102783-56-2): A Core Substrate for Glycolytic and Aldolase Enzyme Assays with Defined Purity and Impurity Specifications


Dihydroxyacetone phosphate dilithium salt (CAS 102783-56-2) is a phosphorylated three-carbon ketose, supplied as a dilithium salt powder, that functions as a critical substrate and metabolic intermediate across glycolysis, gluconeogenesis, the Calvin cycle, and lipid biosynthesis . It is widely employed in biochemical research to identify, differentiate, and characterize fructose-bisphosphate aldolase(s) (ALDOA) and triosephosphate isomerase(s), as well as to study cellular glycation stress . Commercially available DHAP dilithium salt is typically specified at ≥93% purity (enzymatic assay), is soluble in water (50 mg/mL, clear, colorless to faintly yellow), and contains ~0.2 mol% D-glyceraldehyde 3-phosphate impurity with ~5 mol% phosphate trace anions [1].

Dihydroxyacetone Phosphate Dilithium Salt Procurement: Why Salt Form, Purity Level, and Impurity Profile Are Critical for Reproducible Assay Performance


Dihydroxyacetone phosphate (DHAP) is commercially available in multiple salt forms (dilithium, lithium, hemimagnesium hydrate) and as the free acid . Each form exhibits distinct physical properties—including hygroscopicity, crystallinity, solubility, and ionic composition—that directly influence reagent handling, long-term stability, and compatibility with enzyme assay buffer systems [1]. The dilithium salt represents a defined stoichiometric form with two lithium counterions per DHAP molecule, offering a reproducible, crystalline, non-hygroscopic powder at -20°C storage, whereas the free acid and monolithium forms are often described as sticky solids or syrups with variable hydration states that complicate accurate weighing and solution preparation . For enzymatic assays, particularly those employing triosephosphate isomerase (TIM) or aldolase, the presence of specific impurities—notably D-glyceraldehyde 3-phosphate (a reaction product isomer) and free phosphate—can interfere with kinetic measurements or shift equilibrium conditions, making the standardized ≥93% purity specification with quantitated impurity levels (~0.2 mol% D-glyceraldehyde 3-phosphate, ~5 mol% phosphate) a critical quality control parameter for assay reproducibility that cannot be assumed for alternative salt forms or lower-grade reagents .

Dihydroxyacetone Phosphate Dilithium Salt: Quantitative Comparative Evidence for Procurement and Method Selection


Dihydroxyacetone Phosphate Dilithium Salt vs. Free Acid Form: Solubility and Physical Handling Comparison

The dilithium salt form of dihydroxyacetone phosphate is supplied as a solid, crystalline powder that is readily soluble in water, achieving a clear, colorless to faintly yellow solution at a concentration of 50 mg/mL . In contrast, the free acid form (CAS 57-04-5) is described as a 'sticky solid' or syrup that is highly hygroscopic and more challenging to handle accurately for gravimetric preparation . This differential in physical state translates to a quantifiable advantage in solution preparation reproducibility, as the crystalline powder allows for precise weighing and dissolution without the viscosity and water absorption artifacts associated with the free acid.

Biochemical Assay Enzyme Kinetics Reagent Preparation

Dihydroxyacetone Phosphate Dilithium Salt vs. Monolithium Salt: Stoichiometric Definition and Assay Reproducibility

The dilithium salt (C3H5Li2O6P, MW 181.92) is a defined stoichiometric compound with two lithium counterions per DHAP molecule, as confirmed by trace cation analysis specifying Li: 5.5-8.0% (dry basis) [1]. In contrast, the monolithium salt is typically supplied as a non-stoichiometric adduct with variable lithium content, represented by the formula C3H7O6P·xLi+, where 'x' denotes an unspecified number of lithium ions associated with the free acid . This compositional uncertainty in the monolithium salt introduces variability in the effective molar concentration of DHAP when solutions are prepared based on gravimetric measurements. For kinetic assays where precise substrate concentration is critical—such as the determination of Michaelis-Menten constants (Km) for triosephosphate isomerase or aldolase—the defined stoichiometry of the dilithium salt ensures that the calculated molarity accurately reflects the active DHAP concentration, thereby improving inter-laboratory reproducibility and reducing systematic errors in enzyme kinetic parameter estimation.

Enzymatic Assay Kinetic Parameter Determination Quality Control

Dihydroxyacetone Phosphate Dilithium Salt: Quantitated Impurity Profile Enabling Reliable Aldolase and TIM Activity Measurements

Commercial preparations of DHAP dilithium salt with ≥93% purity (enzymatic) are routinely characterized for two key impurities that can confound enzyme assays: D-glyceraldehyde 3-phosphate (G3P) at ~0.2 mol% and free phosphate (PO4³⁻) at ~5 mol% . D-Glyceraldehyde 3-phosphate is the product of triosephosphate isomerase (TIM) action on DHAP; its presence in the substrate stock can artificially elevate initial reaction rates in TIM assays or shift the equilibrium in coupled aldolase-TIM systems, leading to underestimation of Km values or overestimation of enzyme activity . Similarly, free phosphate can inhibit certain phosphatases used in DHAP-generating systems or interfere with phosphate-sensitive detection methods (e.g., malachite green assays). In contrast, alternative DHAP salt forms (e.g., hemimagnesium hydrate, monolithium salt) or lower-grade preparations often lack quantitated impurity specifications, introducing an uncontrolled source of assay variability. The quantitation of these specific impurities in the dilithium salt product allows researchers to apply appropriate corrections or select alternative detection strategies, thereby improving the accuracy of enzyme activity and kinetic measurements.

Enzyme Characterization Assay Interference Product Specification

Dihydroxyacetone Phosphate Dilithium Salt in TIM Assays: Established Substrate for Measuring Triosephosphate Isomerase Activity and Inhibitor Screening

Dihydroxyacetone phosphate dilithium salt is the canonical substrate for spectrophotometric assays measuring triosephosphate isomerase (TIM) activity, where the conversion of DHAP to glyceraldehyde 3-phosphate is coupled to NADH oxidation via glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . In a typical coupled assay, the decrease in absorbance at 340 nm is monitored, and the initial rate is directly proportional to TIM activity. While alternative substrates such as glyceraldehyde 3-phosphate (the reverse reaction) can be used, they are significantly less stable and more prone to spontaneous degradation, complicating assay execution . The widespread adoption of DHAP dilithium salt as the preferred substrate for TIM assays is evidenced by its inclusion as the standard substrate in commercial TIM activity assay kits and its routine use in high-throughput screening campaigns for TIM inhibitors as potential therapeutic agents for trypanosomiasis and other parasitic diseases . This established role provides a robust, literature-validated foundation for reproducible TIM activity measurements and inhibitor screening studies.

Enzyme Assay Inhibitor Screening Metabolic Disease Research

Dihydroxyacetone Phosphate Dilithium Salt: Core Research Applications Driving Procurement


Triosephosphate Isomerase (TIM) Activity Assays and Inhibitor Screening

DHAP dilithium salt is the standard substrate for spectrophotometric TIM activity assays, where the conversion of DHAP to glyceraldehyde 3-phosphate is coupled to NADH oxidation via glyceraldehyde 3-phosphate dehydrogenase (GAPDH), enabling real-time kinetic monitoring . This application is critical for high-throughput screening of TIM inhibitors in drug discovery programs targeting parasitic diseases (e.g., trypanosomiasis) and for mechanistic studies of glycolytic enzyme regulation .

Fructose-Bisphosphate Aldolase (ALDOA) Characterization and Differentiation

As a substrate for aldolase in the reverse reaction (condensation with glyceraldehyde 3-phosphate to form fructose 1,6-bisphosphate), DHAP dilithium salt is used to identify, differentiate, and kinetically characterize aldolase isozymes from various tissues and organisms . Its defined purity and impurity profile support accurate determination of kinetic parameters (Km, Vmax) for comparative enzymology studies .

Cellular Glycation Stress Studies

DHAP dilithium salt serves as a precursor in studies of non-enzymatic protein glycation, a process linked to diabetic complications and neurodegenerative diseases . Its use in cell culture models allows researchers to investigate the formation of advanced glycation end-products (AGEs) and evaluate potential therapeutic interventions targeting glycation pathways .

Metabolic Flux Analysis of Three-Carbon Sugar Pools

In metabolic research, DHAP dilithium salt is employed to trace and quantify the metabolism of three-carbon sugar pools, particularly in studies of glycolysis, gluconeogenesis, and glycerol metabolism . Its use as a stable, isotopically labeled precursor (when synthesized with ¹³C or ²H labels) facilitates metabolomics and fluxomics investigations to elucidate pathway dynamics in health and disease [1].

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